molecular formula C18H20N4O B8344731 EM-Tbpc

EM-Tbpc

Cat. No.: B8344731
M. Wt: 308.4 g/mol
InChI Key: QNUVWRAGDSGAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EM-TBPC is a synthetic organic compound provided for research use only. It is not intended for diagnostic or therapeutic applications. Its molecular weight is 308.16 g/mol, with a topological polar surface area of 61.92 Ų . It has zero hydrogen bond donors and four hydrogen bond acceptors, and it does not break any of Lipinski's rules, indicating potential for good bioavailability . The canonical SMILES representation is CCn1c(C)nc(c(c1=O)C#N)N1CCc2c(CC1)cccc2 . One specialized database links this compound to the mGlu1 receptor, although detailed bioactivity data is not publicly available . Researchers are advised to consult this source for potential target information. The specific research applications, mechanism of action, and full biological profile of this compound require further investigation by qualified researchers. Handle all chemicals appropriately in accordance with your institution's safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

1-ethyl-2-methyl-6-oxo-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-3-22-13(2)20-17(16(12-19)18(22)23)21-10-8-14-6-4-5-7-15(14)9-11-21/h4-7H,3,8-11H2,1-2H3

InChI Key

QNUVWRAGDSGAKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C(C1=O)C#N)N2CCC3=CC=CC=C3CC2)C

Origin of Product

United States

Pharmacological Characterization and Receptor Interactions of Em Tbpc

Classification of EM-Tbpc as a Pharmacological Agent

This compound is classified based on its mechanism of action and its specific protein target within the nervous system.

Identification as a Negative Allosteric Modulator

This compound has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) 1 receptor (mGlu1). nih.govresearchgate.netresearchgate.net Allosteric modulators bind to a site distinct from the orthosteric binding site (where the primary neurotransmitter, glutamate, binds) and influence the receptor's response to the orthosteric ligand. researchgate.netresearchgate.net As a NAM, this compound reduces the activity of the rmGlu1 receptor. nih.govresearchgate.netresearchgate.net This non-competitive inhibition distinguishes it from competitive antagonists that directly block the orthosteric site. researchgate.net

Target Receptor Profiling: Metabotropic Glutamate 1 Receptor (rmGlu1)

The primary target receptor for this compound is the rat metabotropic glutamate 1 receptor (rmGlu1). nih.gov mGlu1 receptors are a subtype of G-protein-coupled receptors (GPCRs) that play significant roles in modulating neuronal excitability and synaptic transmission within the central nervous system. researchgate.netresearchgate.net They belong to Class C GPCRs. researchgate.net Studies involving molecular modeling and mutational analysis of the rmGlu1 receptor have helped to identify the allosteric binding site of this compound within the receptor's seven-transmembrane domain. nih.govresearchgate.net Specific residues, such as Val-757(5.47), Trp-798(6.48), Phe-801(6.51), Tyr-805(6.55), and Thr-815(7.39), have been identified as critical determinants of the this compound binding pocket. nih.gov Interactions between the aromatic ring of this compound and a cluster of aromatic residues within the binding pocket are proposed to block the movement of the transmembrane helix 6, which is essential for receptor activation. nih.govresearchgate.net

Functional Impact of this compound on rmGlu1 Activity

The binding of this compound to the allosteric site on rmGlu1 results in functional consequences that modulate the receptor's signaling cascade.

Inhibition of Glutamate-Evoked G-Protein-Coupled Inwardly Rectifying K(+) Channel Current

Activation of rmGlu1 receptors typically leads to the modulation of various ion channels, including G-protein-coupled inwardly rectifying K(+) (GIRK) channels. nih.govbiorxiv.orgplos.orgpsu.edu These channels are important regulators of neuronal excitability. nih.govplos.org Research has shown that this compound inhibits the glutamate-evoked inwardly rectifying K(+) channel current mediated by rmGlu1 receptors. nih.gov This inhibition suggests that this compound interferes with the downstream signaling pathway linking rmGlu1 activation to the opening of GIRK channels.

Attenuation of Glutamate-Evoked Intracellular Calcium (Ca(2+)) Responses

Another key signaling pathway mediated by rmGlu1 receptor activation involves the mobilization of intracellular calcium (Ca(2+)). Glutamate binding to rmGlu1 triggers a cascade that leads to an increase in intracellular Ca(2+) levels. Studies have demonstrated that this compound attenuates these glutamate-evoked intracellular Ca(2+) responses. nih.gov Mutational analysis has provided insights into the residues within the rmGlu1 receptor that, when mutated, can affect the efficacy of this compound in blocking this Ca(2+) response. nih.gov For instance, mutations like N7474(5.51)A and N7504(5.54)A were observed to increase the efficacy of the this compound block of the glutamate-evoked intracellular Ca(2+) response. nih.gov

Table 1: Summary of this compound's Pharmacological Actions on rmGlu1

ActionMechanismEffect on rmGlu1 ActivityKey Findings
Negative Allosteric ModulationBinds to an allosteric site on rmGlu1. nih.govresearchgate.netresearchgate.netReduces receptor activation by glutamate. nih.govresearchgate.netresearchgate.netNon-competitive inhibition observed. researchgate.net Allosteric binding site identified. nih.gov
Inhibition of Glutamate-Evoked GIRK CurrentInterferes with rmGlu1-GIRK signaling.Decreases inwardly rectifying K(+) channel current. nih.govDemonstrated in functional assays. nih.gov
Attenuation of Glutamate-Evoked Intracellular Ca(2+)Interferes with rmGlu1-mediated Ca(2+) release.Reduces intracellular Ca(2+) concentration increase. nih.govEfficacy influenced by mutations in the allosteric binding site. nih.gov

Table 2: Key Residues in the this compound Binding Pocket on rmGlu1

ResidueLocation (Ballesteros-Weinstein numbering)Proposed Interaction/RoleImpact of Mutation (Example: V757L)
Val-7575.47Critical determinant of the binding pocket. nih.govDramatic reduction in binding affinity and increased IC50 value. nih.gov
Trp-7986.48Forms part of an aromatic cluster interacting with this compound; blocks TM6 movement. nih.govresearchgate.netImplicated in receptor activation. nih.govresearchgate.net
Phe-8016.51Forms part of an aromatic cluster interacting with this compound; blocks TM6 movement. nih.govresearchgate.netImplicated in receptor activation. nih.govresearchgate.net
Tyr-8056.55Forms part of an aromatic cluster interacting with this compound; blocks TM6 movement. nih.govresearchgate.netImplicated in receptor activation. nih.govresearchgate.net
Thr-8157.39Critical determinant of the binding pocket. nih.gov
Asn-7474/75045.51/5.54Mutations (e.g., N7474A, N7504A) increase efficacy of Ca(2+) response block. nih.govAffects the efficacy of this compound. nih.gov

Molecular Mechanisms of Em Tbpc Receptor Binding and Allosteric Action

Elucidation of the EM-Tbpc Binding Pocket within rmGlu1

The binding site for this compound on the rat mGlu1 (rmGlu1) receptor is not located at the orthosteric site where the endogenous ligand glutamate (B1630785) binds, but rather within a distinct allosteric pocket. This pocket is situated within the seven-transmembrane (7TM) domain of the receptor, a region common for the binding of allosteric modulators in Class C G protein-coupled receptors (GPCRs). The elucidation of this binding pocket has been a critical step in understanding how this compound exerts its modulatory effects on rmGlu1 activity.

Key to understanding the interaction between this compound and rmGlu1 has been the identification of specific amino acid residues within the 7TM domain that are essential for binding. Through advanced molecular modeling and targeted mutation studies, researchers have pinpointed several residues that form the structural basis of the this compound binding pocket.

A constellation of specific residues distributed across several transmembrane helices forms the binding site for this compound. These residues create a precise chemical environment that accommodates the modulator with high affinity and specificity. Among the most critical are:

Valine-757 (Val-757) : Located in transmembrane helix 5 (TM-V), this residue is a crucial determinant for the binding of several allosteric modulators to mGlu1.

Tryptophan-798 (Trp-798) : Situated in TM-VI, this aromatic residue is part of a key cluster that engages in hydrophobic and aromatic stacking interactions with the modulator.

Phenylalanine-801 (Phe-801) : Also in TM-VI, this residue contributes to the aromatic nature of the binding pocket, facilitating strong interactions with this compound.

Tyrosine-805 (Tyr-805) : This residue, located in TM-VI, further enhances the binding affinity through potential hydrogen bonding and aromatic interactions.

Threonine-815 (Thr-815) : Found in TM-VII, this polar residue is vital for the binding of not only this compound but also other mGlu1 allosteric modulators, highlighting its importance in the general architecture of the allosteric site. Current time information in Pike County, US.

These residues collectively create a sophisticated pocket that recognizes and binds this compound, leading to the modulation of the receptor's response to glutamate.

The functional importance of the identified amino acids has been rigorously confirmed through site-directed mutagenesis experiments. This technique involves systematically replacing specific amino acids with others and then measuring the effect of the mutation on the binding of a ligand, in this case, a radiolabeled version of this compound ([³H]this compound). By observing a significant reduction or complete loss of binding affinity after a residue is mutated, its critical role in forming the binding pocket is established. These studies have provided definitive evidence for the involvement of the aforementioned transmembrane domain residues in the high-affinity binding of this compound to the rmGlu1 receptor.

ResidueLocationPostulated Role in Binding
Val-757Transmembrane Helix VContributes to the hydrophobic environment of the binding pocket.
Trp-798Transmembrane Helix VIForms part of an aromatic cluster, engaging in stacking interactions.
Phe-801Transmembrane Helix VIEnhances hydrophobic and aromatic interactions within the pocket.
Tyr-805Transmembrane Helix VIParticipates in aromatic stacking and potential hydrogen bonding.
Thr-815Transmembrane Helix VIIKey polar residue for interaction with various allosteric modulators.

The high binding affinity of this compound for the rmGlu1 receptor is not the result of a single interaction but rather the cumulative effect of multiple, precisely orchestrated molecular forces. The chemical properties of both the ligand and the amino acid residues lining the binding pocket dictate the strength of this interaction.

A significant contributor to the binding energy of this compound is its interaction with a cluster of aromatic residues within the binding pocket. The side chains of Trp-798, Phe-801, and Tyr-805 create an electron-rich environment that can engage in favorable pi-pi stacking and hydrophobic interactions with the aromatic ring structures present in the this compound molecule. These interactions are crucial for orienting the ligand correctly within the pocket and for the stability of the ligand-receptor complex, thereby underpinning the high affinity of the binding.

For instance, mutating Tryptophan-798 to a Phenylalanine (W798F) would likely preserve the aromatic nature of the interaction but alter its specific geometry and electronic properties, leading to a measurable change in binding affinity. Similarly, substituting Valine-757 with Leucine (B10760876) (V757L), another hydrophobic residue, could disrupt the precise packing of the ligand in the binding pocket due to the difference in side-chain size and shape. Such mutations typically result in a significant increase in the Ki or IC50 value, indicating a reduction in binding affinity. These experiments are fundamental to mapping the energetic landscape of the binding pocket and confirming the critical role of these specific residues.

MutationOriginal ResidueMutant ResidueExpected Impact on this compound Binding Affinity
W798(6.48)FTryptophanPhenylalanineReduced affinity due to altered aromatic interaction geometry.
V757(5.47)LValineLeucineDecreased affinity due to steric hindrance and altered hydrophobic packing.

Modulatory Impact on Receptor Efficacy

As a negative allosteric modulator, this compound decreases the maximal response of the mGlu1 receptor to glutamate. Its potency in this regard is quantified by its half-maximal inhibitory concentration (IC50), which has been reported to be 15 nM. The binding site for this compound has been localized to a pocket formed by transmembrane helices 3, 5, 6, and 7, as well as the second extracellular loop.

Site-directed mutagenesis studies have been instrumental in elucidating the key amino acid residues that constitute the binding pocket for this compound and other allosteric modulators. While specific quantitative data on the alteration of this compound's IC50 values with targeted mutations are not extensively available in the public domain, research on mGlu1 allosteric modulation has identified several residues as critical for the binding of compounds that share a similar binding region.

Mutational analyses have revealed that residues within the transmembrane domains are crucial for the binding and selectivity of allosteric modulators. For instance, studies have shown that the binding of this compound to the mGlu1 receptor involves residues such as Val757 and Thr815. Mutations at these positions would be expected to alter the binding affinity and, consequently, the IC50 of this compound. The following table illustrates the hypothetical impact of mutations on this compound's IC50 based on the known importance of these residues for allosteric modulator binding.

Hypothetical Impact of Targeted Mutations on this compound IC50

MutationLocationPredicted Effect on this compound IC50Rationale
Val757AlaTransmembrane Helix 5 (TM5)Increase (Reduced Potency)Val757 is implicated in the binding of allosteric modulators. A mutation to a smaller residue like alanine (B10760859) could reduce hydrophobic interactions, thereby weakening the binding of this compound.
Thr815AlaTransmembrane Helix 7 (TM7)Increase (Reduced Potency)Thr815 is a key residue for the binding of several mGlu1 allosteric modulators. Its replacement with alanine would remove a potential hydrogen bonding site, likely decreasing the binding affinity of this compound.

Note: The data in this table is illustrative and based on the established importance of these residues for allosteric modulation. Specific experimental data for this compound is required for definitive confirmation.

This compound, as a NAM, effectively reduces the efficacy of glutamate at the mGlu1 receptor. This means that in the presence of this compound, the maximal cellular response that can be achieved by glutamate is diminished. This is a hallmark of non-competitive antagonism, which is characteristic of allosteric modulators. The binding of this compound to its allosteric site is thought to induce a conformational change in the receptor that makes it less efficient at coupling to its intracellular signaling partners, primarily Gq/11 proteins, even when glutamate is bound to the orthosteric site.

The inhibitory effect of this compound on glutamate-evoked responses can be observed in functional assays that measure downstream signaling events, such as intracellular calcium mobilization. In such assays, the concentration-response curve for glutamate would show a decreased Emax in the presence of this compound.

Conformational Dynamics and Allosteric Inhibition by this compound

The activation of G protein-coupled receptors, including mGlu1, is a dynamic process involving significant conformational rearrangements of the transmembrane helices. The movement of the TM6 helix, in particular, is considered a crucial step in opening the intracellular G protein-binding site.

Proposed Mechanism of TM6 Helix Movement Blockade

It is hypothesized that the binding of this compound within the 7TM domain physically impedes the outward movement of the TM6 helix that is necessary for receptor activation. By occupying a pocket formed by several transmembrane helices, including TM6, this compound is thought to act as a "molecular wedge," stabilizing an inactive conformation of the receptor. This blockade of the TM6 movement would prevent the conformational changes required for the receptor to effectively engage and activate its cognate G proteins.

Interplay Between Ligand Binding and Receptor Activation Cascade

The binding of glutamate to the extracellular Venus flytrap domain of the mGlu1 receptor initiates a series of conformational changes that are transmitted through the cysteine-rich domain to the 7TM bundle. This triggers the rearrangement of the transmembrane helices, leading to the activation of intracellular signaling pathways.

The allosteric inhibition by this compound intercepts this activation cascade. By binding to its site within the 7TM domain, this compound introduces a conformational constraint that disrupts the efficient transmission of the activation signal from the extracellular domain to the intracellular G protein-coupling interface. This results in a receptor that, despite being occupied by glutamate, is unable to fully transition to its active state, thus attenuating the downstream signaling cascade. The interplay is therefore a dynamic one, where the orthosteric agonist "pushes" for activation, while the negative allosteric modulator "resists" this change by stabilizing an inactive conformation.

Computational and Theoretical Approaches in Em Tbpc Research

Molecular Modeling and Docking Methodologies for EM-Tbpc-Receptor Complexes

Molecular modeling and docking simulations are fundamental techniques used to predict the preferred orientation (binding mode) of a ligand within a receptor's binding site and to estimate the strength of the interaction. For this compound, these methodologies have been applied to study its complex with the mGlu1 receptor.

The metabotropic glutamate (B1630785) receptors (mGluRs), including rmGlu1, are Family C GPCRs characterized by a large extracellular ligand-binding domain in addition to the conserved seven-transmembrane (7TM) helical bundle ebi.ac.uknih.gov. Computational studies have focused on constructing models of the 7TM domain of receptors like rmGlu1 in complex with this compound to understand the allosteric modulation mechanism. A model of the rmGlu1 seven-transmembrane domain complexed with this compound, a negative allosteric modulator, has been successfully constructed nih.gov. These models are crucial for visualizing the potential binding pocket of this compound within the transmembrane region of the receptor.

Homology modeling is a widely used technique to build 3D models of a target protein based on the known experimental structure of a related protein (template). Despite the low primary sequence similarity between Family 3 GPCRs (like mGluRs) and rhodopsin-like receptors (Family A), the high-resolution crystal structure of rhodopsin has been successfully applied as a template in the homology modeling of the 7TM domain of Family 3 GPCRs nih.govebi.ac.uknih.gov. This approach was utilized in the construction of the rmGlu1 model used to study this compound binding nih.gov. While Family C GPCRs have distinct structural features, particularly their large extracellular domain, the conserved 7TM bundle shares some structural principles with Family A GPCRs, allowing for the use of rhodopsin as a modeling template for this specific region ebi.ac.uknih.gov.

In Silico Prediction and Validation of this compound Interaction Sites

In silico methods are employed to predict the specific amino acid residues within the receptor that are likely to interact with the ligand. These predictions are often validated through experimental techniques, such as site-directed mutagenesis.

Research findings indicate that specific residues within the 7TM domain of mGlu1 are critical determinants of the this compound binding pocket nih.gov. Through mutational analysis and molecular modeling, residues such as Val-757(5.47), Trp-798(6.48), Phe-801(6.51), Tyr-805(6.55), and Thr-815(7.39) have been identified as critical for this compound binding to the mGlu1 receptor nih.gov. The numbering in parentheses refers to the Ballesteros-Weinstein numbering scheme, which is commonly used for GPCR transmembrane helices to indicate residue position relative to conserved residues.

Detailed research findings highlight the importance of these residues. For instance, the aromatic ring of this compound is suggested to interact with a cluster of aromatic residues formed by Trp-798(6.48), Phe-801(6.51), and Tyr-805(6.55) nih.gov. This interaction is hypothesized to play a role in blocking the movement of transmembrane helix 6, which is crucial for receptor activation nih.gov. Mutational analysis has provided experimental validation for these in silico predictions. For example, a mutation at Val-757(5.47) to leucine (B10760876) (V757L) resulted in a significant reduction in binding affinity for this compound nih.gov.

The identification of these interaction sites through computational modeling and their validation through experimental mutagenesis provide a detailed molecular picture of how this compound allosterically modulates the mGlu1 receptor.

Here is a summary of key residues identified in this compound binding to rmGlu1:

Residue Position (rmGlu1)Ballesteros-Weinstein NumberingProposed Role in this compound BindingValidation Method(s)
Val-7575.47Critical determinant of binding pocketMutational analysis nih.govresearchgate.net
Trp-7986.48Part of aromatic cluster interacting with this compoundMolecular modeling nih.gov
Phe-8016.51Part of aromatic cluster interacting with this compoundMolecular modeling nih.gov
Tyr-8056.55Part of aromatic cluster interacting with this compoundMolecular modeling nih.gov
Thr-8157.39Critical determinant of binding pocketMutational analysis nih.gov, Modeling

Computational studies continue to be vital for dissecting the complex interactions between allosteric modulators like this compound and their GPCR targets, paving the way for a deeper understanding of receptor function and the rational design of novel therapeutic agents.

Advanced Methodologies for Investigating Em Tbpc Interactions

Biochemical Techniques for Binding Analysis

Biochemical techniques are fundamental for characterizing the direct interaction between a ligand and its receptor. These methods provide quantitative data on binding affinity and the number of binding sites.

Radioligand Binding Assays (e.g., using [(3)H]EM-Tbpc)

Radioligand binding assays are considered a gold standard for measuring the affinity of ligand binding to a target receptor due to their robustness and sensitivity. giffordbioscience.com This technique involves using a ligand labeled with a radioactive isotope, such as tritium (B154650) ((3)H) or iodine-125, to measure its binding to a receptor. oncodesign-services.comrevvity.com For this compound, using a tritiated form like [(3)H]this compound allows for precise measurement of its interaction with its target receptor, mGlu1. nih.gov

The assay typically involves incubating the radiolabeled ligand with a preparation containing the receptor, such as cell membranes or cultured cells. revvity.comnih.gov After reaching equilibrium, the receptor-bound radioligand is separated from the unbound ligand, often through rapid filtration or centrifugation. nih.gov The amount of bound radioactivity is then measured to calculate binding parameters. nih.gov

There are different types of radioligand binding assays, including saturation, competition, and kinetic assays. giffordbioscience.comrevvity.com Saturation assays determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, which reflects its affinity for the receptor. giffordbioscience.com Competition assays involve incubating a fixed concentration of the radioligand with varying concentrations of an unlabeled compound (like unlabeled this compound or other potential ligands) to determine the affinity of the unlabeled compound for the receptor site (Ki value). giffordbioscience.com Kinetic assays measure the rates of association and dissociation of the radioligand from the receptor, providing additional information about the binding interaction. giffordbioscience.com

Radioligand binding assays offer high sensitivity, allowing the detection of picomolar concentrations of ligands, which is particularly useful for studying low-abundance receptors. oncodesign-services.com They provide precise quantitative data on binding affinity, kinetics, and receptor density. oncodesign-services.com

Cell-Based Functional Assays

While binding assays reveal if a compound interacts with a receptor, cell-based functional assays demonstrate the biological consequence of this interaction in a living cellular environment.

Electrophysiological Measurements of K(+) Channel Currents

Electrophysiological measurements, such as patch-clamp techniques, are crucial for studying the effects of compounds on ion channels, including potassium (K(+)) channels. nih.govqmul.ac.uk These techniques allow researchers to measure the flow of ions across cell membranes and observe changes in electrical currents induced by the compound. qmul.ac.uk

Given that this compound acts as a surrogate ligand for mGlu1, and GPCRs can modulate ion channel activity, electrophysiological measurements can be used to investigate if this compound binding to mGlu1 indirectly affects K(+) channel currents. This could involve measuring changes in baseline K(+) currents or the modulation of K(+) currents activated by other stimuli in the presence of this compound.

Patch-clamp techniques, invented in the 1970s, allow for the measurement of electrical activity from single ion channels or whole cells. qmul.ac.uk This provides detailed information about channel kinetics, conductance, and voltage dependence. By applying this technique to cells expressing mGlu1 and relevant K(+) channels, researchers can assess the functional impact of this compound binding.

Intracellular Calcium Imaging for Receptor Response Assessment

Intracellular calcium imaging is a widely used technique to assess the activation of receptors, particularly GPCRs, which often couple to signaling pathways that lead to changes in intracellular calcium ion concentration ([Ca(2+)]i). nih.govfrontiersin.orgbmglabtech.comthermofisher.com Fluorescent calcium indicators are employed, which change their fluorescence properties upon binding to Ca(2+) ions, allowing real-time monitoring of [Ca(2+)]i dynamics in living cells. nih.govbmglabtech.comthermofisher.com

Since this compound targets mGlu1, a GPCR, intracellular calcium imaging can be used to determine if this compound binding leads to changes in [Ca(2+)]i. This could involve measuring calcium responses in cells expressing mGlu1 upon application of this compound. Changes in calcium levels can indicate receptor activation or modulation of signaling pathways downstream of the receptor. nih.govnih.gov

Calcium flux assays, utilizing fluorescent dyes, are commonly used for in-cell measurement of receptor-mediated signaling. thermofisher.com These assays can be adapted for use in various formats, including fluorescence imaging and microplate readers, facilitating both basic research and higher-throughput screening. bmglabtech.comthermofisher.com

Site-Directed Mutagenesis for Structure-Function Relationships

Site-directed mutagenesis is a powerful molecular biology technique used to make precise and intentional changes to the DNA sequence of a gene, resulting in specific amino acid substitutions, insertions, or deletions in the corresponding protein. patsnap.comwikipedia.org This technique is indispensable for investigating the structure-function relationships of proteins, including receptors and ion channels. patsnap.comuni-tuebingen.denih.govspringernature.com

By introducing specific mutations in the gene encoding mGlu1, researchers can alter specific amino acid residues within the receptor protein. patsnap.com Subsequently, the mutated receptor can be expressed in cells, and its interaction with this compound can be studied using techniques like radioligand binding assays and cell-based functional assays. news-medical.net

For example, mutagenesis studies have been used to identify specific residues within the allosteric binding site of mGlu1 that are important for the binding of ligands like this compound. news-medical.net By mutating these residues and observing changes in this compound binding affinity or functional effects, researchers can gain insights into the molecular determinants of this compound interaction with mGlu1. news-medical.net This approach helps to understand which amino acids are critical for ligand binding, receptor activation, or modulation. patsnap.com

The process typically involves designing primers containing the desired mutation and using PCR to amplify the gene. patsnap.comuni-tuebingen.denih.gov The mutated DNA is then introduced into a host system for expression of the modified protein. patsnap.com Functional characterization of the mutated protein allows researchers to correlate structural changes with alterations in function, thereby elucidating structure-function relationships. nih.govspringernature.com

Future Research Trajectories for Em Tbpc

Further Elucidation of Allosteric Modulator Mechanisms of Action

While EM-Tbpc has been characterized as a positive allosteric modulator of mGluR1, the precise molecular mechanisms by which it exerts its effect warrant further detailed investigation. Current research indicates that the binding of this compound to mGluR1 involves specific residues within the transmembrane domains, such as Val 757 and Thr 815 nih.gov. However, the dynamic conformational changes induced by this compound binding and how these changes translate into altered receptor signaling efficiency require deeper exploration.

Future research should aim to employ advanced biophysical and biochemical techniques to probe the conformational landscape of mGluR1 upon binding of this compound, both in isolation and in the presence of orthosteric ligands. Techniques such as cryo-electron microscopy, X-ray crystallography, and NMR spectroscopy could provide high-resolution structural information on the this compound-bound receptor state. wikipedia.org Radioligand binding studies using compounds like [3H]this compound can further quantify the influence of mutations on modulator affinity, aiding in the identification of critical residues for binding and allosteric effect wikipedia.org. Time-resolved fluorescence or FRET-based assays could offer insights into the kinetics of conformational changes induced by this compound. A more comprehensive understanding of these mechanisms is crucial for rational design of improved modulators.

Structure-Activity Relationship Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are essential for optimizing the properties of lead compounds. Given the allosteric modulatory activity of this compound, future research should focus on synthesizing and evaluating analogues to define the structural features critical for its activity, selectivity, and potentially improved pharmacological profiles.

Systematic modifications to the chemical structure of this compound can be made to explore the impact of different functional groups, stereochemistry, and scaffold variations on its potency and efficacy as an mGluR1 positive allosteric modulator. These studies would involve synthesizing a library of this compound derivatives and assessing their activity in functional assays, such as calcium mobilization or receptor-G protein coupling assays. nih.govresearchgate.net By correlating structural variations with observed biological activity, researchers can develop a detailed understanding of the pharmacophore of this compound and identify modifications that enhance desirable properties or reduce potential off-target effects. This iterative process of synthesis and testing is crucial for the rational design of next-generation allosteric modulators based on the this compound scaffold.

Development of Advanced Computational Models for this compound-Receptor Systems

Computational modeling and simulation play an increasingly vital role in modern drug discovery and understanding complex biological systems. For this compound and its interaction with mGluR1, advanced computational models can provide valuable insights that complement experimental studies and guide future research directions.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying EM-Tbpc’s properties?

  • Methodological Answer : Begin by identifying knowledge gaps in existing literature using systematic scoping reviews (e.g., search platforms like ScienceDirect, IEEE Xplore, and SpringerLink). Structure questions using the PICO framework (Population/Problem, Intervention/Compound, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • "How does this compound’s thermal stability (Outcome) compare to structurally analogous compounds (Comparison) under varying pH conditions (Intervention)?"
  • Ensure feasibility by aligning with available lab resources and instrumentation .

Q. What databases are most reliable for sourcing primary literature on this compound?

  • Methodological Answer : Prioritize peer-reviewed journals indexed in EbscoHost , PubMed , or ACS Publications . Avoid non-academic platforms (e.g., commercial chemical databases flagged as unreliable). Use controlled vocabularies (e.g., MeSH terms) and Boolean operators (AND/OR/NOT) to refine searches. Cross-validate findings with grey literature (e.g., preprints, dissertations) and monitoring data from regulatory bodies like the European Chemicals Agency (ECHA) .

Q. How should I design experiments to assess this compound’s reactivity?

  • Methodological Answer : Adopt a split-plot design to isolate variables (e.g., temperature, solvent polarity). Include:

  • Positive controls : Known reactive analogs.
  • Negative controls : Inert substrates under identical conditions.
  • Document protocols in a lab notebook with timestamps, equipment specifications, and raw data tables (e.g., NMR peak integrals, reaction yields). Use error analysis (e.g., standard deviation across triplicates) to validate reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s spectroscopic profiles?

  • Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, standardized measurement techniques). Use meta-analysis tools to assess heterogeneity (e.g., I² statistic). If discrepancies persist:

  • Replicate experiments using identical conditions (e.g., solvent purity, instrument calibration).
  • Consult technical experts for independent validation (e.g., via blind testing) .

Q. What strategies ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer :

  • Standardize protocols : Publish detailed synthetic routes with step-by-step video supplements.
  • Share raw data : Deposit spectra, chromatograms, and crystallographic files in repositories like Zenodo or Figshare.
  • Collaborative validation : Engage in inter-laboratory studies to identify confounding variables (e.g., trace moisture in solvents) .

Q. How do I integrate computational modeling with experimental data for this compound?

  • Methodological Answer :

  • Parameterize models : Use density functional theory (DFT) to predict this compound’s electronic properties. Validate against experimental UV-Vis or IR spectra.
  • Address mismatches : Adjust basis sets or solvation models (e.g., COSMO-RS) to align computational and empirical results. Document software versions and convergence criteria .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Answer : Use non-linear regression (e.g., Hill equation) for sigmoidal curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across experimental groups. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) .

Q. How can I ethically manage data from this compound toxicity studies?

  • Answer :

  • Data Management Plan (DMP) : Anonymize datasets, specify retention periods (e.g., 10 years post-publication), and outline access protocols (e.g., via controlled repositories).
  • Ethical review : Submit protocols to an institutional review board (IRB) for risk assessment, especially for in vivo studies .

Interdisciplinary Considerations

Q. How do I incorporate environmental impact assessments into this compound research?

  • Answer : Apply life cycle analysis (LCA) to evaluate synthesis pathways. Quantify waste generation, energy use, and ecotoxicity using tools like USEtox. Partner with environmental engineers for scalable mitigation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.